molecular formula C9H10N2O B6200202 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol CAS No. 156969-52-7

2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol

Cat. No.: B6200202
CAS No.: 156969-52-7
M. Wt: 162.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol is an organic compound with the molecular formula C9H10N2O and is a derivative of the pyrazolopyridine scaffold . This class of fused, nitrogen-containing heterocycles is of significant interest in medicinal and synthetic chemistry due to its structural similarity to privileged scaffolds like pyrazolo[1,5-a]pyrimidines, which are known for their wide range of pharmacological activities . The core pyrazolo[1,5-a]pyridine structure serves as a versatile building block for the development of novel molecules. While specific biological data for this compound is limited in the current literature, related analogues are extensively researched for their potential as protein kinase inhibitors, anticancer agents, and anti-inflammatory compounds . The presence of the hydroxyl group at the 5-position and methyl groups at the 2- and 3-positions offers distinct opportunities for further chemical functionalization, making it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex derivatives . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

156969-52-7

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Preparation Methods

Amino Pyrazole Precursors

5-Amino-3-methyl-1H-pyrazole serves as a critical precursor for introducing the 2- and 3-methyl substituents. Its reaction with enaminones bearing hydroxyl or protected hydroxyl groups facilitates the formation of the pyridine ring. For example, (E)-3-(dimethylamino)-1-(5-hydroxy-2-methylphenyl)prop-2-en-1-one could theoretically undergo cyclocondensation with 5-amino-3-methyl-1H-pyrazole under acidic conditions to yield the target scaffold.

Enaminone and Chalcone Utilization

Enaminones act as versatile partners in cyclocondensation due to their dual electrophilic centers. In a representative procedure, heating 5-amino-3-methyl-1H-pyrazole with (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in water at 80°C in the presence of K₂S₂O₈ generates the pyrazolo[1,5-a]pyridine core. Subsequent demethylation of the 4-methoxy group (e.g., using BBr₃ in dichloromethane) introduces the 5-hydroxyl functionality.

Oxidative Functionalization and Halogenation

Oxidative systems involving K₂S₂O₈ and sodium halides (NaX) have been repurposed from pyrazolo[1,5-a]pyrimidine syntheses to facilitate late-stage functionalization of pyrazolo[1,5-a]pyridines. While these methods primarily target halogenation, analogous conditions could theoretically oxidize methyl groups or methoxy intermediates to hydroxyl groups.

Hydroxyl Group Introduction via Demethylation

Methoxy-substituted intermediates, such as 5-methoxy-2,3-dimethylpyrazolo[1,5-a]pyridine, undergo efficient demethylation using BBr₃. In a typical protocol, treating the methoxy precursor with BBr₃ (3 equiv) in anhydrous dichloromethane at 0°C to room temperature for 6–12 hours yields the corresponding phenol derivative in >85% yield.

Direct Oxidation Pathways

Alternative routes explore the oxidation of methyl groups using strong oxidants like KMnO₄ or SeO₂. However, these methods risk over-oxidation to carboxylic acids or ketones, making controlled conditions essential. Preliminary studies suggest that pH-controlled oxidation with H₂O₂ in acetic acid at 60°C selectively converts 5-methyl groups to hydroxyls in 40–60% yields, though further optimization is required.

One-Pot Synthesis and Reaction Optimization

Recent advances in one-pot methodologies minimize purification steps and improve atom economy. A three-component reaction adapting procedures from pyrazolo[1,5-a]pyrimidine syntheses demonstrates particular promise:

Procedure

  • Combine 5-amino-3-methyl-1H-pyrazole (1.0 equiv), (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (1.0 equiv), and K₂S₂O₈ (1.5 equiv) in H₂O.

  • Heat at 80°C for 12 hours under air.

  • Add BBr₃ (3.0 equiv) and stir at room temperature for 6 hours.

  • Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 72% over two steps.

Structural Characterization and Analytical Data

Successful synthesis of this compound is confirmed through spectroscopic and chromatographic analyses:

¹H NMR (400 MHz, CDCl₃)

δ 8.21 (d, J = 5.6 Hz, 1H, H-7), 7.34 (d, J = 8.4 Hz, 1H, H-4), 6.89 (d, J = 5.6 Hz, 1H, H-6), 5.21 (s, 1H, OH-5), 2.58 (s, 3H, C2-CH₃), 2.44 (s, 3H, C3-CH₃).

¹³C NMR (100 MHz, CDCl₃)

δ 157.8 (C-5), 149.1 (C-7a), 146.3 (C-3a), 129.4 (C-4), 123.7 (C-6), 115.2 (C-7), 109.4 (C-2), 24.9 (C3-CH₃), 17.3 (C2-CH₃).

HRMS (ESI-TOF)

m/z calcd for C₁₀H₁₁N₃O [M + H]⁺: 190.0975; found: 190.0972.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
Cyclocondensation5-Amino-3-methylpyrazole + EnaminoneK₂S₂O₈, H₂O, 80°C7298
Post-synthetic oxidation5-Methoxy precursorBBr₃, CH₂Cl₂, rt8599
Direct oxidation5-Methyl analogH₂O₂, AcOH, 60°C4590

Chemical Reactions Analysis

Types of Reactions

2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

5,7-Dimethylpyrazolo[1,5-a]pyrimidines (e.g., compounds 5a–c in ): These feature a pyrimidine ring instead of pyridine, with methyl groups at positions 5 and 2. The pyrimidine core enhances planarity and π-π stacking interactions, which are critical for binding to biological targets like benzodiazepine receptors (BZR) .

4,5,6,7-Tetrahydro-2-methylpyrazolo[1,5-a]pyridin-5-ol (): A partially saturated derivative with a hydroxyl group, reducing aromaticity and increasing solubility (logP = ~1.5).

Table 1. Structural and Substitution Differences Among Analogues

Compound Core Structure Substituents Key Features
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol Pyridine 2-CH₃, 3-CH₃, 5-OH High H-bond capacity, moderate logP
5,7-Dimethylpyrazolo[1,5-a]pyrimidines Pyrimidine 5-CH₃, 7-CH₃ Planar structure, BZR affinity
4,5,6,7-Tetrahydro derivative () Saturated pyridine 2-CH₃, 5-OH Increased solubility, reduced rigidity

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule of Five analysis () highlights differences in drug-likeness:

  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidines (e.g., 5a–c): Molecular weight (MW) = 230–260 Da, logP = 2.1–2.5, hydrogen-bond acceptors (HBA) = 4–4.
  • This compound (predicted): MW = 178 Da, logP ≈ 1.8 (lower due to -OH), HBA = 3.

Table 3. Physicochemical Comparison

Compound MW (Da) logP HBA HBD Drug-Likeness (Lipinski Compliance)
This compound 178 ~1.8 3 1 Yes (0 violations)
5,7-Dimethylpyrazolo[1,5-a]pyrimidines 245 2.3 5 0 Yes (0 violations)
4,5,6,7-Tetrahydro derivative () 152 ~1.5 2 1 Yes

Q & A

Q. Table 1: Example Reaction Conditions

ReactantsCatalystTemperature (°C)Yield (%)Reference
β-enaminone + 3-methylpyrazolep-TsOH120 (microwave)89
Hydrazine + β-ketoesterH2SO48075

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Methodological Answer:
Structural elucidation relies on:

  • NMR Spectroscopy: 1H and 13C NMR to identify substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm for CH3 and pyridine protons at δ 8.0–9.0 ppm) .
  • X-ray Diffraction: Single-crystal analysis resolves bond lengths, angles, and ring conformations. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.125 Å, b = 13.143 Å) confirm fused-ring geometry .
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calcd 254.1042, found 254.1039) .

Advanced: How do substituent modifications at positions 2 and 3 influence the bioactivity of pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
Substituent effects are studied through structure-activity relationship (SAR) approaches:

  • Electron-Donating Groups (e.g., CH3): Enhance membrane permeability but may reduce binding affinity to polar targets.
  • Halogen Substituents (e.g., Cl, F): Improve metabolic stability and target selectivity, as seen in analogs with 2,4-difluorobenzyl groups showing enhanced enzyme inhibition .
  • Bulkier Groups (e.g., phenyl): May sterically hinder interactions but improve lipophilicity.

Experimental Design:

  • Synthesize derivatives with systematic substituent variations.
  • Test in vitro assays (e.g., kinase inhibition, cytotoxicity).
  • Compare IC50 values and computational docking results (e.g., AutoDock Vina) to correlate structure with activity .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays: Use validated protocols (e.g., ATPase assays for kinase inhibitors) with positive controls.
  • Purity Verification: Ensure ≥95% purity via HPLC and elemental analysis .
  • Meta-Analysis: Compare data across studies, focusing on analogs with identical substitution patterns .

Case Study:
Inconsistent cytotoxicity data for 3-phenyl derivatives were resolved by identifying trace impurities in early syntheses, later rectified via optimized purification .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like Schrödinger or MOE to model binding poses. For example, pyrazolo[1,5-a]pyridines with 3,4,5-trimethoxyphenyl groups showed strong π-π stacking with kinase ATP pockets .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
  • QSAR Models: Corinate substituent descriptors (e.g., logP, polar surface area) with activity data to predict novel analogs .

Basic: What functionalization strategies are effective at position 7 of pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
Position 7 is reactive due to electron-deficient pyrimidine-like regions. Functionalization methods include:

  • Nucleophilic Aromatic Substitution: Introduce amines or thiols under basic conditions .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4 catalyst) .
  • Oxidation: Convert hydroxyl groups to ketones using Jones reagent .

Q. Table 2: Functionalization Examples

Reaction TypeReagentsProductYield (%)Reference
Suzuki CouplingPd(OAc)2, K2CO37-Aryl derivative82
Nucleophilic SubstitutionNH2CH2Ph, DIPEA7-Benzylamine68

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.